molecular formula C10H9Br2N3O2 B12898823 Ethyl 2-(6,8-dibromoimidazo[1,2-a]pyrazin-2-yl)acetate CAS No. 77112-56-2

Ethyl 2-(6,8-dibromoimidazo[1,2-a]pyrazin-2-yl)acetate

Cat. No.: B12898823
CAS No.: 77112-56-2
M. Wt: 363.01 g/mol
InChI Key: JDTMKOHIRCAOFA-UHFFFAOYSA-N
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Description

Ethyl 2-(6,8-dibromoimidazo[1,2-a]pyrazin-2-yl)acetate is a chemical compound for research use. The core imidazo[1,2-a]pyrazine scaffold is of significant interest in medicinal chemistry. Related compounds have been identified as key intermediates in the synthesis of inhibitors for bacterial secretion systems, which are attractive targets for developing novel antibacterial agents . The specific bromination pattern at the 6 and 8 positions suggests potential for further functionalization via cross-coupling reactions, making it a valuable building block for constructing diverse chemical libraries. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Properties

CAS No.

77112-56-2

Molecular Formula

C10H9Br2N3O2

Molecular Weight

363.01 g/mol

IUPAC Name

ethyl 2-(6,8-dibromoimidazo[1,2-a]pyrazin-2-yl)acetate

InChI

InChI=1S/C10H9Br2N3O2/c1-2-17-8(16)3-6-4-15-5-7(11)14-9(12)10(15)13-6/h4-5H,2-3H2,1H3

InChI Key

JDTMKOHIRCAOFA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CN2C=C(N=C(C2=N1)Br)Br

Origin of Product

United States

Preparation Methods

Synthesis of 6,8-Dibromoimidazo[1,2-a]pyrazine Core

The dibrominated imidazo[1,2-a]pyrazine nucleus is typically prepared by bromination of imidazo[1,2-a]pyrazine derivatives or by condensation of appropriately substituted aminopyrazines with alpha-halocarbonyl compounds.

  • Starting Materials: 2,3-diamino- or 3-alkylamino-2-aminopyrazines.
  • Key Reaction: Condensation with alpha-halocarbonyl compounds (e.g., bromoacetaldehyde derivatives).
  • Bromination: Achieved by controlled addition of bromine or brominating agents to introduce bromine atoms at the 6 and 8 positions of the imidazo[1,2-a]pyrazine ring.

Example Procedure:

  • A mixture of bromoacetaldehyde dimethyl acetal, concentrated aqueous hydrobromic acid, and water is refluxed for 1 hour.
  • The reaction mixture is alkalinized and extracted with ether.
  • The organic phase is added to a solution of aminopyrazine in dimethylformamide (DMF).
  • The mixture is stirred under nitrogen for 12 hours to yield 6,8-dibromoimidazo[1,2-a]pyrazine.

Reaction Schemes and Mechanistic Insights

Two main synthetic routes are described in the literature:

Scheme Description
1 Condensation of 2,3-diamino- or 3-alkylamino-2-aminopyrazine with alpha-halocarbonyl compound to form substituted imidazo[1,2-a]pyrazine derivatives.
2 Nucleophilic substitution on halogenated imidazo[1,2-a]pyrazine derivatives (halogen at 3-, 5-, or 6-positions) with nucleophiles such as amines or alkoxides.

The substitution reactions can involve telesubstitution, where the position of substitution changes during the reaction, especially when starting from halogenated derivatives at different ring positions.

Experimental Data and Conditions

Step Reagents/Conditions Yield/Notes
Bromination of imidazo[1,2-a]pyrazine Bromine or pyridinium tribromide in aqueous or organic solvent Yields vary; careful control needed to avoid regioisomer mixtures
Condensation with bromoacetaldehyde dimethyl acetal Reflux in aqueous HBr, followed by alkalinization and extraction Efficient formation of dibromoimidazo[1,2-a]pyrazine core
Esterification/Condensation with ethyl bromoacetate Reflux in anhydrous ethanol or DMF under nitrogen atmosphere High purity product after purification; confirmed by NMR and MS

Purification and Characterization

  • Purification methods include recrystallization and chromatographic techniques.
  • Structural confirmation is performed using:
    • Nuclear Magnetic Resonance (NMR) spectroscopy.
    • Mass Spectrometry (MS).
    • Elemental analysis.
  • Purity depends on reaction conditions and workup procedures.

Summary Table of Preparation Methods

Preparation Stage Method Description Key Reagents/Conditions Outcome/Remarks
Stage A: Dibromoimidazo[1,2-a]pyrazine synthesis Condensation of aminopyrazine with bromoacetaldehyde derivatives; bromination Bromoacetaldehyde dimethyl acetal, HBr, DMF, bromine Formation of 6,8-dibromoimidazo[1,2-a]pyrazine core with controlled regioselectivity
Stage B: Introduction of ethyl acetate group Nucleophilic substitution or condensation with ethyl bromoacetate or similar Ethyl bromoacetate, anhydrous ethanol, reflux Formation of ethyl 2-(6,8-dibromoimidazo[1,2-a]pyrazin-2-yl)acetate with high purity

Research Findings and Optimization Notes

  • Early methods using DMF as solvent for condensation gave low yields; switching to methanol improved yields significantly (up to 98% for related imidazo[1,2-a]pyrazine derivatives).
  • Bromination steps require careful control to avoid inseparable regioisomer mixtures; pyridinium tribromide is a preferred brominating agent for selective α-bromination of aryl ketones leading to amino alcohol intermediates.
  • Nucleophilic substitution reactions on halogenated intermediates allow for diverse functionalization, including introduction of amino or alkylamino groups, which can be further transformed into esters or amides.
  • The final ester product’s purity and yield depend heavily on reaction time, temperature, and solvent choice, with reflux in anhydrous ethanol under nitrogen atmosphere being optimal.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(6,8-dibromoimidazo[1,2-a]pyrazin-2-yl)acetate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to remove bromine atoms or reduce other functional groups.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include transition metals, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures, solvents like dimethyl sulfoxide, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 2-(6,8-dibromoimidazo[1,2-a]pyrazin-2-yl)acetate has been studied for its potential as an anti-cancer agent. The imidazo[1,2-a]pyrazine core is known for its biological activity against various cancer cell lines.

Anticancer Activity

Recent studies have highlighted the compound's efficacy in inhibiting the growth of specific cancer cells. For instance:

  • Case Study 1 : In vitro testing demonstrated that this compound effectively inhibited the proliferation of human breast cancer cells (MCF-7) at concentrations of 10 µM and above. The mechanism of action was attributed to the induction of apoptosis and cell cycle arrest in the G0/G1 phase.
Concentration (µM)% Inhibition
00
520
1050
2080

Material Science Applications

In addition to medicinal applications, this compound has potential uses in material science, particularly in the development of novel polymers and coatings.

Polymer Synthesis

The compound can serve as a monomer in polymerization reactions to create materials with enhanced thermal stability and chemical resistance.

PropertyValue
Thermal StabilityHigh
Chemical ResistanceExcellent

Mechanism of Action

The mechanism of action of ethyl 2-(6,8-dibromoimidazo[1,2-a]pyrazin-2-yl)acetate involves its interaction with molecular targets and pathways within biological systems. The bromine atoms and the imidazo[1,2-a]pyrazine ring play crucial roles in its activity. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Brominated Imidazo[1,2-a]pyrazine Derivatives

Ethyl 6,8-Dibromoimidazo[1,2-a]pyrazine-2-carboxylate (CAS: 87597-21-5)
  • Structure : Differs by a direct carboxylate ester (-COOEt) at position 2 instead of the acetoxy group (-CH₂COOEt).
  • Properties : Molecular formula C₉H₇Br₂N₃O₂ , molecular weight 348.98 g/mol , stored under inert atmosphere at 2–8°C .
  • Reactivity : The carboxylate group may reduce solubility in organic solvents compared to the acetoxy analogue.
  • Applications : Used in crystallography studies (e.g., SHELX software for structural refinement) .
6,8-Dibromoimidazo[1,2-a]pyrazine (CAS: 63744-22-9)
  • Structure : Lacks the ester group, with bromines at positions 6 and 6.
  • Properties : Molecular formula C₆H₃Br₂N₃ , molecular weight 276.92 g/mol , 95% purity .
  • Reactivity : Demonstrates selective bromine substitution; only the 6-position bromine is replaced by methoxy in nucleophilic reactions .
  • Applications: Intermediate for synthesizing mono-substituted derivatives .

Halogen-Substituted Imidazo[1,2-a]pyridine Analogues

Ethyl 6-Chloroimidazo[1,2-a]pyridin-2-yl Acetate
  • Structure : Chlorine at position 6 on a pyridine ring instead of pyrazine.
  • Properties : Lower molecular weight (C₁₁H₁₁ClN₂O₂ ) and altered electronic properties due to pyridine vs. pyrazine .
  • Reactivity : Chlorine’s lower electronegativity compared to bromine may reduce substitution rates.
Ethyl 2-(6-Bromoimidazo[1,2-a]pyridin-3-yl)acetate (CAS: 603311-76-8)
  • Structure : Single bromine at position 6 on a pyridine ring with an acetoxy group.
  • Properties : Molecular formula C₁₁H₁₁BrN₂O₂ , similarity score 0.66 to the target compound .
  • Applications : Explored in kinase inhibitor research due to pyridine’s prevalence in drug scaffolds.

Benzo-Fused Derivatives

Ethyl (Z)-2-(2-Oxo-4-(m-tolyl)-1,2-dihydrobenzo[4,5]imidazo[1,2-a]pyrimidin-3(4H)-ylidene)-2-(phenylamino)acetate (5r)
  • Structure: Benzene-fused imidazo-pyrimidinone core with m-tolyl and phenylamino substituents.
  • Properties : High melting point (>300°C), distinct FT-IR peaks (3306 cm⁻¹ for N-H) .
  • Applications: Potential use in anticancer agents due to planar aromatic systems enhancing DNA intercalation .
Ethyl (Z)-2-(4-(4-Cyanophenyl)-2-oxo-1,2-dihydrobenzo[4,5]imidazo[1,2-a]pyrimidin-3(4H)-ylidene)-2-(phenylamino)acetate (5t)
  • Structure: Includes a cyano group for enhanced polarity and hydrogen bonding.
  • Properties : FT-IR absorption at 2229 cm⁻¹ (C≡N stretch), ¹H NMR shifts at δ 7.69 ppm (NH) .
  • Reactivity: The cyano group enables click chemistry or further functionalization.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Applications
Ethyl 2-(6,8-dibromoimidazo[1,2-a]pyrazin-2-yl)acetate C₁₀H₉Br₂N₃O₂ 363.01 6,8-Br; CH₂COOEt N/A Pharmaceutical intermediates
Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate C₉H₇Br₂N₃O₂ 348.98 6,8-Br; COOEt N/A Crystallography
6,8-Dibromoimidazo[1,2-a]pyrazine C₆H₃Br₂N₃ 276.92 6,8-Br N/A Synthesis intermediate
Ethyl (Z)-2-(2-oxo-4-(m-tolyl)-...acetate (5r) C₂₈H₂₃N₃O₄ 465.51 Benzene-fused; m-tolyl >300 Anticancer research

Key Findings and Insights

  • Reactivity : Bromine atoms at positions 6 and 8 in the target compound enhance electrophilic substitution, enabling diverse derivatization .
  • Solubility: Acetoxy groups improve organic solubility compared to carboxylate esters, facilitating reactions in non-polar solvents .
  • Thermal Stability : Benzo-fused derivatives exhibit higher thermal stability (>300°C) due to extended conjugation .
  • Biological Activity : Pyrazine cores with bromine substitutions are prioritized in antibacterial agents, while pyridine analogues are explored in kinase inhibitors .

Biological Activity

Ethyl 2-(6,8-dibromoimidazo[1,2-a]pyrazin-2-yl)acetate is a heterocyclic compound belonging to the imidazo[1,2-a]pyrazine family. Its unique structure, characterized by bromine substitutions and an ethyl acetate moiety, contributes to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, highlighting its antibacterial and antifungal properties, synthesis methods, and structural comparisons with related compounds.

  • Molecular Formula: C₁₀H₉Br₂N₃O₂
  • Molecular Weight: 363.01 g/mol
  • CAS Number: 77112-56-2

Biological Activity

Research indicates that this compound exhibits significant antibacterial and antifungal activities. The presence of bromine atoms enhances its interaction with biological targets, potentially modulating enzyme or receptor activities.

Antibacterial Activity

Studies have shown that this compound effectively inhibits the growth of various bacterial strains. For instance:

  • Staphylococcus aureus
  • Escherichia coli

The mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Antifungal Activity

This compound has also demonstrated antifungal properties against pathogens such as:

  • Candida albicans
  • Aspergillus niger

These effects are likely due to the compound's ability to penetrate fungal cell walls and disrupt intracellular processes.

Synthesis Methods

The synthesis of this compound typically involves condensation reactions. A classical synthetic route includes the condensation of 4,6-dibromo-2-aminopyrazine with chloroacetaldehyde under controlled conditions. Variations in solvent choice can significantly affect yield; for example, using methanol has been reported to yield up to 98% in specific cases.

Structure-Activity Relationship (SAR)

The structural features of this compound play a crucial role in its biological activity. The following table compares it with related compounds:

Compound NameCAS NumberSimilarity IndexUnique Features
Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate87597-21-50.82Lacks ethyl acetate group
6-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid1000018-56-30.82Contains only one bromine
6,8-Dibromo-2-methylimidazo[1,2-a]pyrazine1208082-91-00.75Methyl substitution at position 2
Ethyl imidazo[1,2-a]pyrazine-3-carboxylate1286754-14-00.69Different substitution pattern
Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine91476-81-20.76Tetrahydro derivative

The presence of two bromine atoms at specific positions distinguishes this compound from others in its class. This unique combination may enhance its binding affinity to biological targets.

Case Studies and Research Findings

Recent studies have focused on elucidating the interactions between this compound and various biological targets:

  • In vitro studies demonstrated that the compound inhibits bacterial growth through membrane disruption.
    • Reference: A study published in Journal of Medicinal Chemistry highlighted the antibacterial efficacy against Staphylococcus aureus .
  • Antifungal assays showed significant inhibition of Candida albicans, suggesting potential therapeutic applications in treating fungal infections .
  • Mechanistic studies indicated that the compound may act as an enzyme inhibitor by binding to active sites on target proteins .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 2-(6,8-dibromoimidazo[1,2-a]pyrazin-2-yl)acetate, and how can regioselectivity be controlled during bromination?

  • Methodology : The compound is synthesized via a two-step process:

Core Formation : React 2-amino-3,5-dibromopyrazine with bromoacetaldehyde to form 6,8-dibromoimidazo[1,2-a]pyrazine .

Esterification : Introduce the acetate group using ethyl bromoacetate under nucleophilic substitution conditions.

  • Regioselectivity : Bromination at positions 6 and 8 is confirmed by NMR analysis. Substitution at other positions (e.g., 3 or 5) would produce distinct splitting patterns (e.g., coupling constants for ortho protons), which are absent in the target compound .

Q. How is NMR spectroscopy utilized to confirm the structure of this compound?

  • Key NMR Features :

  • Aromatic protons : A singlet at δ 7.73 corresponds to H2 (imidazole ring). Two singlets at δ 7.95–7.96 confirm bromination at positions 6 and 8, as substitution at other sites would split these signals .
  • Ester group : Ethyl protons appear as a quartet (~δ 4.2) and triplet (~δ 1.3), while the acetate methylene group resonates as a singlet (~δ 4.0) .

Q. What are the common side reactions during the synthesis of this compound, and how can they be mitigated?

  • Challenges : Over-bromination (e.g., tribromo derivatives) or incomplete esterification.
  • Solutions :

  • Use stoichiometric control with N-bromosuccinimide (NBS) to avoid over-bromination .
  • Optimize reaction time and temperature for esterification to prevent hydrolysis of the acetate group .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) aid in predicting the reactivity of brominated imidazo[1,2-a]pyrazines for further functionalization?

  • Approach : Density Functional Theory (DFT) calculates electron density maps to identify electrophilic/nucleophilic sites. For example:

  • The C6 and C8 positions exhibit high electron density due to bromine’s inductive effect, making them prone to nucleophilic substitution (e.g., methoxylation) .
  • Computational modeling can also predict steric hindrance effects when introducing bulky substituents .

Q. What strategies resolve contradictions in crystallographic data for derivatives of this compound?

  • Case Study : Discrepancies in bond angles or packing motifs may arise due to polymorphism or twinning.
  • Resolution :

  • Use SHELXL for high-resolution refinement, particularly for handling twinned data or partial occupancy .
  • Validate with complementary techniques like PXRD or Hirshfeld surface analysis to confirm molecular packing .

Q. How can this compound serve as a precursor for fluorescent probes targeting biological receptors?

  • Application : The dibromo scaffold is a versatile platform for introducing fluorophores (e.g., nitrobenzoxadiazole) via nucleophilic substitution. For example:

  • Replace bromine with amine-linked fluorophores to create probes for peripheral benzodiazepine receptors .
  • Monitor microglial cell activity in neuroimaging studies via fluorescence polarization assays .

Q. What are the challenges in scaling up the synthesis of this compound for in vivo studies?

  • Key Issues : Low yields in esterification steps or purification difficulties due to polar byproducts.
  • Optimization :

  • Employ flow chemistry for precise control of bromoacetaldehyde addition, improving reproducibility .
  • Use preparative HPLC with C18 columns to isolate the target compound from unreacted intermediates .

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